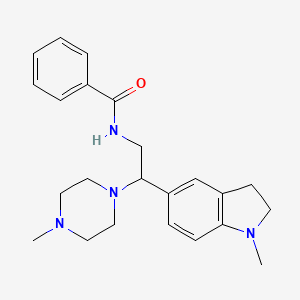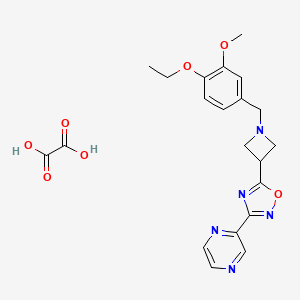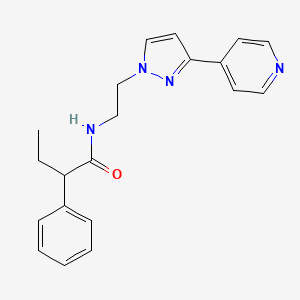![molecular formula C18H18BrN5O B2945416 5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide CAS No. 899981-62-5](/img/structure/B2945416.png)
5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide” is a derivative of triazole . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives like “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide” often involves a simple and transition-metal-free strategy . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Further functionalization can enrich the molecular diversity .Molecular Structure Analysis
Triazole compounds, including “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide”, have a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Physical And Chemical Properties Analysis
Triazole compounds are nitrogenous heterocyclic moieties . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ruthenium-catalyzed Synthesis : A study by Ferrini et al. (2015) discusses the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule suitable for preparing peptidomimetics or biologically active compounds based on the triazole scaffold. This synthesis involves ruthenium-catalyzed cycloaddition and is significant for the development of triazole-containing compounds with potential biological activity (Ferrini et al., 2015).
Properties and Reactions of Triazoles : Albert (1970) provides insight into the properties and reactions of 4-amino-5-aminomethyl-1,2,3-triazoles, further substituted with methyl or benzyl groups, contributing to the understanding of the chemical behavior of triazole derivatives (Albert, 1970).
Biological Activities
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of such compounds in combating microbial infections (Bektaş et al., 2007).
Antiviral Activities : Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza H5N1. This highlights the potential use of triazole derivatives in the development of antiviral agents (Hebishy et al., 2020).
Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives with reported anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of triazole derivatives in cancer treatment and inflammation control (Rahmouni et al., 2016).
Inhibition of Eosinophilia : Naito et al. (1996) synthesized 3-substituted 5-amino-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole derivatives and identified a potent eosinophilia inhibitor, suggesting a potential role in treating chronic asthma (Naito et al., 1996).
Inhibitors of Purine Nucleoside Phosphorylase : Sanghvi et al. (1988) explored the inhibition of purine nucleoside phosphorylase by 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine and related nucleosides, indicating their potential in therapeutic applications (Sanghvi et al., 1988).
Mécanisme D'action
The mechanism of action of triazole compounds is largely due to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Orientations Futures
The future directions for “5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide” and similar compounds could involve further exploration of their synthesis and pharmacological activities . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, some compounds have shown significant anticancer activity against a few cancer cell lines .
Propriétés
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c1-2-12-5-4-8-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-3-7-14(19)9-13/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUABTIXVRNNHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2945333.png)
![N-[Bis(2-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2945335.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2945338.png)
![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2945339.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2945341.png)

![1-[4-(Phenylsulfinyl)phenyl]-1-ethanone](/img/structure/B2945343.png)


![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2945346.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2945348.png)

